molecular formula C12H10FNO B1672909 Fluorofenidon CAS No. 848353-85-5

Fluorofenidon

Katalognummer: B1672909
CAS-Nummer: 848353-85-5
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: JDZYVVUJIQYGRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorofenidone is a novel pyridone compound known for its potent anti-fibrotic and anti-inflammatory properties. It has shown significant promise in treating various fibrotic diseases, including renal fibrosis, pulmonary fibrosis, and diabetic nephropathy. The compound’s ability to inhibit multiple pathways involved in fibrosis makes it a valuable candidate for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Fluorofenidone (AKF-PD) is a novel pyridone agent with anti-fibrotic and anti-inflammatory properties, demonstrating therapeutic potential in various organ fibroses and other conditions .

Scientific Research Applications

Organ Fibrosis:

  • Liver Fibrosis: Fluorofenidone has shown effectiveness in ameliorating hepatic fibrosis in experimental models by reducing inflammation . It inhibits hepatic stellate cell activation, a key factor in liver fibrosis . In mice, fluorofenidone has been shown to ameliorate cholestasis and fibrosis by inhibiting hepatic Erk/-Egr-1 signaling and the Tgfβ1/Smad pathway .
  • Kidney Fibrosis: Studies indicate that fluorofenidone can alleviate renal fibrosis and associated inflammation by inhibiting necroptosis, a form of cell death that contributes to renal disease . Fluorofenidone offers renoprotection in diabetic nephropathy, reducing glomerular expansion and preserving renal functions when administered early in the disease .
  • Lung Fibrosis: Fluorofenidone has demonstrated the ability to alleviate pulmonary fibrosis induced by paraquat (PQ) by inhibiting the PI3K/Akt/mTOR signaling pathway and upregulating autophagy . It can also reduce extracellular matrix deposition and inflammatory response in bleomycin-induced pulmonary fibrosis in mice .

Acute Lung Injury (ALI):

  • Fluorofenidone alleviates lung tissue structure injury, reduces mortality, and decreases pulmonary inflammatory cell accumulation in lipopolysaccharide (LPS)-induced ALI mice . It can significantly counter LPS-induced ALI by suppressing the activation of the MAPK/NF-κB signaling pathway .

Cancer Research:

  • Fluorofenidone can inhibit the proliferation of lung adenocarcinoma cells and induce apoptosis . It enhances the efficacy of cisplatin in non-small cell lung cancer (NSCLC) treatment . The compound has been found to decrease Stat3 activity in lung cancer cells and xenograft tumor tissue, downregulating NUPR1, which plays a significant role in cancer development .

Other Applications:

  • Fluorofenidone has shown a protective effect against acute kidney injury in ischemia-reperfusion–induced renal injury models .

Data Table: Effects of Fluorofenidone in Various Models

ConditionModelEffects
Acute Lung InjuryLPS-induced ALI in miceAlleviates lung tissue injury, reduces mortality, decreases inflammatory cell accumulation, and reduces levels of inflammatory cytokines .
Pulmonary FibrosisParaquat-induced pulmonary fibrosis in ratsAlleviates inflammation and pulmonary fibrosis by inhibiting the PI3K/Akt/mTOR signaling pathway and upregulating autophagy; reduces oxidative stress and collagen content in lung tissue .
Diabetic Nephropathydb/db miceReduces glomerular expansion, preserves renal functions, and reduces the expression of TGF-β1 and the p22 phox subunit of NADPH oxidase .
Renal FibrosisUnilateral ureteral obstruction (UUO) in miceAmeliorates renal fibrosis and associated inflammation by inhibiting necroptosis .
Hepatic FibrosisDMN-induced hepatic fibrosis in ratsAmeliorates hepatic fibrosis by reducing inflammation .
Lung AdenocarcinomaA549 and SPC-A1 cellsInhibits cell growth in a dose-dependent manner, induces G1 phase arrest and apoptosis, and decreases Stat3 activity .
Non-Small Cell Lung CancerIn vitro and in vivo modelsEnhances the efficacy of cisplatin .

Case Studies

  • Acute Lung Injury: In a study using LPS-induced ALI mice, fluorofenidone treatment significantly reduced lung injury scores and improved survival rates. The preventive group was administered orally with AKFPD 2 days (500 mg/kg/day) before LPS injection. The AKFPD treatment group was administered orally with AKFPD (500 mg/kg/day) 1 h after LPS injection for 2 days. Histopathological analysis showed that fluorofenidone treatment remarkably relieved pathological symptoms such as inflammatory cell infiltration and alveolar architecture disorder .
  • Pulmonary Fibrosis: Research on paraquat-induced pulmonary fibrosis in rats demonstrated that fluorofenidone treatment significantly increased the level of superoxide dismutase (SOD) and decreased the levels of malondialdehyde (MDA) and hydroxyproline (HYP) compared to the PQ group. There was no significant difference between the AKF-PD group and the control group .
  • Diabetic Nephropathy: In db/db mice treated with fluorofenidone starting at 5 weeks of age, there was less glomerular expansion and better preservation of renal functions compared to mice treated at 12 weeks. Early treatment was associated with significant reductions in multiple DN-promoting events, such as decreased expression of TGF-β1 and the p22 phox subunit of NADPH oxidase as well as downregulated activation of protein kinase C-zeta (ζ), ERK and AKT .
  • Lung Adenocarcinoma: In vitro, fluorofenidone inhibited the growth of lung adenocarcinoma A549 and SPC-A1 cells in a dose-dependent manner. After treatment with FD, the A549 and SPC-A1 cells were arrested in the G1 phase, and apoptosis was induced. In vivo, this compound significantly inhibited the growth of tumors that were subcutaneously implanted in mice .

Wirkmechanismus

Target of Action

Fluorofenidone (AKF-PD) is a novel compound that primarily targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the RIPK3/MLKL pathway . These targets play a crucial role in the regulation of inflammation and cell death, which are major mechanisms of renal fibrosis .

Mode of Action

Fluorofenidone interacts with its targets by inhibiting their activation. It has been shown to alleviate renal fibrosis by inhibiting necroptosis, a type of caspase-independent regulated cell death, through the RIPK3/MLKL pathway . It also significantly reduces renal fibrosis by inhibiting the activation of the NLRP3 inflammasome .

Biochemical Pathways

Fluorofenidone affects several biochemical pathways. It inhibits the RIPK3/MLKL pathway, which is involved in necroptosis . It also suppresses the activation of the NLRP3 inflammasome . These pathways are associated with inflammation and cell death, which are key mechanisms in the development of renal fibrosis .

Pharmacokinetics

It is known that the compound is administered orally , suggesting that it has good oral bioavailability

Result of Action

Fluorofenidone has been shown to have effective anti-inflammatory and antifibrotic activity. It ameliorates renal tubular damage, inflammatory-cell infiltration, and collagen deposition . It also decreases the expression of proinflammatory factors and chemokines . In addition, it reduces mitochondrial dysfunction and the production of inflammatory cytokines .

Action Environment

Environmental factors can influence the action of Fluorofenidone. For instance, in a study where Fluorofenidone was used to prevent pulmonary fibrosis and inflammation induced by silica, it was found to significantly reduce alveolitis, lung fibrosis, and collagen III distribution . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of silica.

Biochemische Analyse

Biochemical Properties

Fluorofenidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Fluorofenidone is with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Fluorofenidone inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . Additionally, Fluorofenidone interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly inhibiting the phosphorylation of STAT3, which is crucial in the progression of renal fibrosis .

Cellular Effects

Fluorofenidone exerts various effects on different cell types and cellular processes. In renal interstitial fibroblasts and glomerular mesangial cells, Fluorofenidone inhibits the activation and proliferation of these cells by reducing the expression of fibronectin and alpha-smooth muscle actin . In hepatic stellate cells, Fluorofenidone suppresses cell proliferation and activation by downregulating the expression of collagen I and alpha-smooth muscle actin . Furthermore, Fluorofenidone influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to reduced inflammation and fibrosis .

Molecular Mechanism

The molecular mechanism of Fluorofenidone involves several key processes. Fluorofenidone inhibits the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, which plays a crucial role in the inflammatory response . By inhibiting the activation of the NLRP3 inflammasome, Fluorofenidone reduces the production of activated caspase-1 and the maturation of interleukin-1 beta . Additionally, Fluorofenidone enhances autophagy and maintains mitochondrial function, which further contributes to its anti-fibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorofenidone have been observed to change over time. Fluorofenidone has demonstrated stability in various experimental models, maintaining its anti-inflammatory and anti-fibrotic properties over extended periods . Long-term studies have shown that Fluorofenidone can effectively reduce fibrosis and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Fluorofenidone vary with different dosages in animal models. In studies involving renal fibrosis, higher doses of Fluorofenidone have been associated with more significant reductions in fibrosis and inflammation . At very high doses, Fluorofenidone may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Fluorofenidone undergoes metabolic transformations primarily through oxidation and hydroxylation. The primary metabolites of Fluorofenidone include hydroxylated and carboxylated derivatives . These metabolites are mainly excreted through urine and feces, with the majority being carboxylated metabolites . The metabolic pathways of Fluorofenidone involve enzymes such as cytochrome P450, which catalyze the oxidation reactions .

Transport and Distribution

Fluorofenidone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Fluorofenidone’s localization within tissues is influenced by its interactions with specific cellular components, leading to its accumulation in target organs such as the liver, kidneys, and lungs . The distribution of Fluorofenidone within these tissues is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Fluorofenidone is primarily within the cytoplasm and mitochondria of cells. Fluorofenidone’s activity is influenced by its localization, as it interacts with various signaling pathways and cellular components within these compartments . The targeting signals and post-translational modifications of Fluorofenidone direct it to specific subcellular locations, enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorofenidone is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with malononitrile to form 3-fluorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 3-fluoro-4-hydroxy-2-pyridone. The final step involves the methylation of the hydroxyl group to produce fluorofenidone .

Industrial Production Methods: Industrial production of fluorofenidone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorofenidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Fluorofenidone is compared with other anti-fibrotic compounds such as:

Fluorofenidone’s unique ability to target multiple pathways involved in fibrosis and its lower toxicity profile make it a promising candidate for further research and therapeutic development.

Biologische Aktivität

Fluorofenidone (AKF-PD) is a novel low-molecular-weight pyridone compound that has garnered attention for its anti-fibrotic and anti-inflammatory properties across various organ systems. This article synthesizes recent research findings on the biological activity of Fluorofenidone, focusing on its mechanisms of action, efficacy in treating fibrosis, and potential applications in cancer therapy.

Fluorofenidone exhibits its biological effects through several key mechanisms:

  • Inhibition of Inflammation : Studies have shown that Fluorofenidone reduces the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β, thereby mitigating renal fibrosis .
  • Reduction of Oxidative Stress : The compound has demonstrated the ability to lower oxidative stress markers, which are often elevated in fibrotic conditions. By reducing oxidative damage, Fluorofenidone helps protect tissues from further injury .
  • Promotion of Autophagy : Recent research indicates that Fluorofenidone enhances autophagy, a cellular process that removes damaged organelles and proteins. This mechanism is particularly relevant in pulmonary fibrosis models, where it has been shown to restore metabolic balance disrupted by paraquat exposure .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Fluorofenidone prevents EMT in renal tubular cells, which is crucial for the progression of fibrosis. This action is mediated through the inhibition of TGF-β signaling pathways .

Efficacy in Fibrosis Models

Fluorofenidone's efficacy has been evaluated in various animal models, demonstrating significant anti-fibrotic effects:

  • Renal Fibrosis : In a study involving unilateral ureteral obstruction (UUO) models, Fluorofenidone treatment resulted in reduced collagen deposition and improved renal function indicators compared to untreated controls .
  • Liver Fibrosis : Animal studies have shown that Fluorofenidone alleviates liver fibrosis induced by carbon tetrachloride (CCl₄) through inhibition of hepatic stellate cell activation and reduction of inflammatory markers .
  • Pulmonary Fibrosis : In models of paraquat-induced pulmonary fibrosis, Fluorofenidone significantly improved lung histopathology and restored metabolic disturbances caused by the toxin .

Case Studies and Research Findings

The following table summarizes key studies investigating the biological activity of Fluorofenidone:

Study ReferenceModelKey Findings
Zheng et al. (2024) Renal Fibrosis (UUO model)Reduced NLRP3 activation; decreased IL-1β levels; improved kidney function.
Moradian et al. (2023) Liver Fibrosis (CCl₄ model)Inhibition of hepatic stellate cell activation; reduced liver inflammation and fibrosis markers.
Liu et al. (2021) Pulmonary Fibrosis (Paraquat model)Enhanced autophagy; restoration of 13 metabolites disrupted by paraquat exposure.
Zhang et al. (2024) Non-small cell lung cancerEnhanced cisplatin efficacy; reduced side effects in cancer treatment.

Potential Applications

Fluorofenidone's broad-spectrum anti-fibrotic activity positions it as a promising therapeutic agent not only for fibrotic diseases but also for enhancing the efficacy of existing cancer therapies. Its ability to ameliorate side effects associated with chemotherapeutic agents like cisplatin suggests potential for integration into oncology protocols .

Eigenschaften

IUPAC Name

1-(3-fluorophenyl)-5-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYVVUJIQYGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474415
Record name 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848353-85-5
Record name 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorofenidone
Reactant of Route 2
Reactant of Route 2
Fluorofenidone
Reactant of Route 3
Reactant of Route 3
Fluorofenidone
Reactant of Route 4
Reactant of Route 4
Fluorofenidone
Reactant of Route 5
Reactant of Route 5
Fluorofenidone
Reactant of Route 6
Reactant of Route 6
Fluorofenidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.